2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(3-piperidinyl)ethyl ether hydrochloride
Overview
Description
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a useful research compound. Its molecular formula is C22H29Cl2NO and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with receptors or enzymes in the body, altering their function and leading to changes in cellular activity .
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to the active site, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain signaling pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that compounds with similar structures can have various effects at the molecular and cellular level, such as altering gene expression, modulating cellular signaling, or inducing cellular death .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can greatly influence the action and stability of a compound .
The pharmacokinetic properties and the influence of environmental factors can also greatly impact the action and efficacy of the compound .
Properties
IUPAC Name |
3-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(2,18-8-4-3-5-9-18)19-10-11-21(20(23)15-19)25-14-12-17-7-6-13-24-16-17;/h3-5,8-11,15,17,24H,6-7,12-14,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMORXAYCBCBSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCNC3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-95-2 | |
Record name | Piperidine, 3-[2-[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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